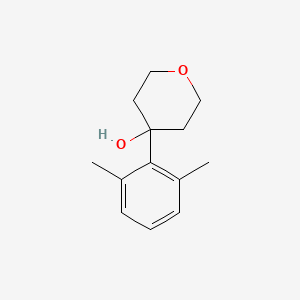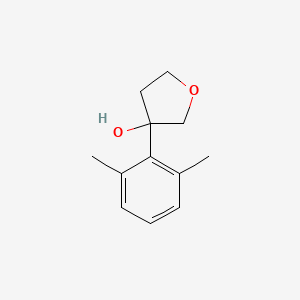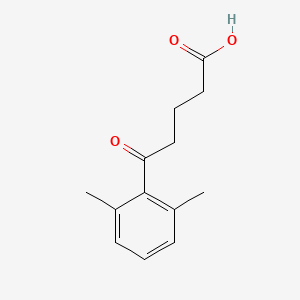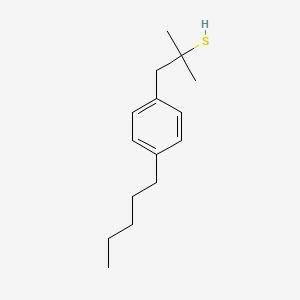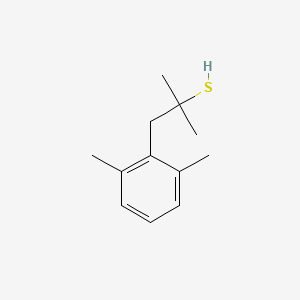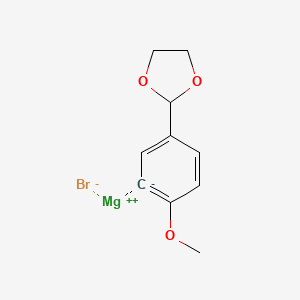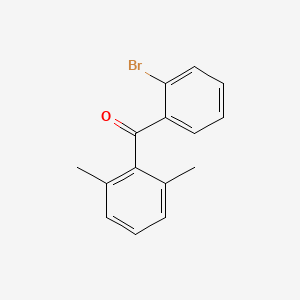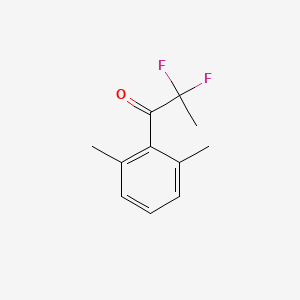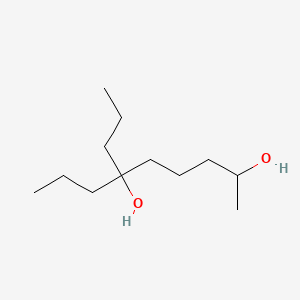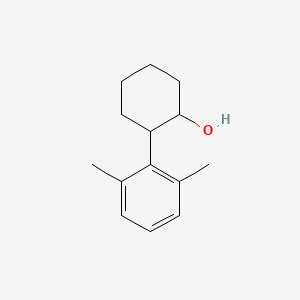
2-(2,6-Dimethylphenyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethylphenyl)cyclohexan-1-ol is a versatile chemical compound with the molecular formula C14H20O. It is characterized by a cyclohexanol core substituted with a 2,6-dimethylphenyl group. This compound is used in various scientific studies due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenyl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of 2-aryl cyclic ketones using palladium catalysts under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves the use of commercially available reagents and solvents. The process may include the use of magnesium shavings and iodine in dry tetrahydrofuran, followed by the addition of arylmagnesium bromide in the presence of cuprous iodide .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylphenyl)cyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using Dess-Martin periodinane to form the corresponding ketone.
Reduction: Hydrogenation of the compound can be achieved using palladium catalysts under acidic conditions.
Substitution: The compound can undergo substitution reactions with various nucleophiles, facilitated by the presence of a suitable leaving group.
Major Products Formed
The major products formed from these reactions include the corresponding ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,6-Dimethylphenyl)cyclohexan-1-ol has a wide range of applications in scientific research. Its unique structure allows for intriguing applications in various fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethylphenyl)cyclohexan-1-ol: Similar in structure but with different substitution patterns on the phenyl ring.
Cyclohexanol: A simpler analog with a hydroxyl group on the cyclohexane ring.
Uniqueness
2-(2,6-Dimethylphenyl)cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-(2,6-dimethylphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-10-6-5-7-11(2)14(10)12-8-3-4-9-13(12)15/h5-7,12-13,15H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMJMUYJLDOTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
